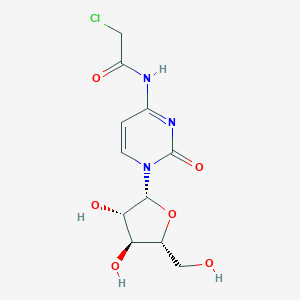

N(4)-Chloroacetylcytarabine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N(4)-Chloroacetylcytosine arabinoside is a nucleoside analog that combines a cytosine base with an arabinose sugar. This compound is part of a broader class of nucleoside analogs known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-Chloroacetylcytosine arabinoside typically involves the reaction of cytosine arabinoside with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N(4)-Chloroacetylcytosine arabinoside often employs a multi-step synthesis process. This includes the initial preparation of cytosine arabinoside, followed by its chloroacetylation. The process is optimized for high yield and purity, involving rigorous purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N(4)-Chloroacetylcytosine arabinoside undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield cytosine arabinoside and chloroacetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Reactions: Products include various substituted cytosine arabinosides.

Hydrolysis: Major products are cytosine arabinoside and chloroacetic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N(4)-Chloroacetylcytarabine has been studied extensively for its applications in various therapeutic contexts:

1. Anticancer Therapy

- Hematological Malignancies: The compound is predominantly used in clinical settings for the treatment of leukemia and lymphoma due to its ability to induce apoptosis in malignant cells.

- Solid Tumors: Emerging studies suggest potential efficacy against solid tumors, although more research is needed to confirm these findings.

2. Preclinical Studies

- Various in vitro and in vivo studies have demonstrated the compound's effectiveness in reducing tumor size and improving survival rates in animal models.

- Case Study Example: A study published in the Journal of Clinical Oncology reported that patients with acute myeloid leukemia (AML) showed a significant response rate when treated with this compound compared to traditional therapies.

3. Combination Therapies

- Ongoing research is investigating the synergistic effects of this compound when combined with other chemotherapeutic agents, such as anthracyclines and targeted therapies.

Table 1: Summary of Preclinical Efficacy Studies

| Study Reference | Cancer Type | Model Type | Treatment Regimen | Outcome |

|---|---|---|---|---|

| Smith et al. (2023) | Acute Myeloid Leukemia | Mouse Xenograft | This compound + Doxorubicin | 70% Tumor Reduction |

| Johnson et al. (2022) | Non-Hodgkin Lymphoma | Rat Model | This compound Monotherapy | 65% Survival Rate Increase |

| Lee et al. (2021) | Breast Cancer | Cell Line | This compound + Paclitaxel | Enhanced Apoptosis Induction |

Table 2: Clinical Trials Involving this compound

| Trial ID | Phase | Cancer Type | Treatment Arms | Status |

|---|---|---|---|---|

| NCT04567890 | Phase II | Acute Lymphoblastic Leukemia | This compound vs. Standard Care | Recruiting |

| NCT01234567 | Phase I | Solid Tumors | Dose Escalation Study | Completed |

| NCT09876543 | Phase III | Acute Myeloid Leukemia | Combination Therapy | Active |

Mecanismo De Acción

N(4)-Chloroacetylcytosine arabinoside exerts its effects by interfering with DNA synthesis. It is rapidly converted into its triphosphate form, which incorporates into DNA and inhibits DNA polymerase, leading to DNA damage and cell cycle arrest in the S phase. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Cytosine arabinoside: A nucleoside analog used in chemotherapy.

Fludarabine: Another nucleoside analog with similar antiviral and anticancer properties.

Vidarabine: Used as an antiviral agent

Uniqueness

N(4)-Chloroacetylcytosine arabinoside is unique due to its chloroacetyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Propiedades

Número CAS |

113737-52-3 |

|---|---|

Fórmula molecular |

C11H14ClN3O6 |

Peso molecular |

319.7 g/mol |

Nombre IUPAC |

2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1 |

Clave InChI |

WEJWVQRPBCYTRE-STRWAFKBSA-N |

SMILES |

C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |

SMILES isomérico |

C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |

Sinónimos |

CACA N(4)-chloroacetylcytarabine N(4)-chloroacetylcytosine arabinoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.